molecular formula C17H19N2OS+ B11214817 3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium

3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium

Cat. No.: B11214817
M. Wt: 299.4 g/mol
InChI Key: RSUCCTSHSZOQQS-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium is a complex organic compound featuring a unique structure that combines phenyl, thienyl, and imidazo[1,2-A]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-A]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienylboronic acid or thienylstannane.

    Hydroxylation and Phenylation: The hydroxyl group is typically introduced through oxidation reactions, while the phenyl group can be added via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, 3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium has potential applications as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-phenyl-3-(2-furyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium: Similar structure but with a furan ring instead of a thienyl ring.

    3-Hydroxy-1-phenyl-3-(2-pyridyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium: Contains a pyridyl ring instead of a thienyl ring.

Uniqueness

The uniqueness of 3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. The presence of the thienyl ring, in particular, may enhance its electronic properties and reactivity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H19N2OS+

Molecular Weight

299.4 g/mol

IUPAC Name

1-phenyl-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C17H19N2OS/c20-17(15-9-6-12-21-15)13-18(14-7-2-1-3-8-14)16-10-4-5-11-19(16)17/h1-3,6-9,12,20H,4-5,10-11,13H2/q+1

InChI Key

RSUCCTSHSZOQQS-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC=CS3)O)C4=CC=CC=C4

Origin of Product

United States

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